molecular formula C8H4BrFO B1343896 5-Bromo-7-fluorobenzofuran CAS No. 286836-04-2

5-Bromo-7-fluorobenzofuran

Cat. No. B1343896
CAS RN: 286836-04-2
M. Wt: 215.02 g/mol
InChI Key: KKVACMAATHFELM-UHFFFAOYSA-N
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Description

5-Bromo-7-fluorobenzofuran is a compound that is not directly mentioned in the provided papers, but it is related to the class of benzofuran derivatives that are extensively studied for their diverse biological activities and potential applications in medicinal chemistry. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. The presence of bromo and fluoro substituents on the benzofuran core can significantly alter the chemical and physical properties of these compounds, as well as their biological activity.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones involves starting from commercially available maleic anhydrides and phthalic anhydrides, respectively, with a key step being a debrominative decarboxylation or bromodecarboxylation reaction . Another approach for synthesizing 2-bromo-6-hydroxybenzofurans, which are versatile intermediates, employs a one-pot strategy that provides a shorter route and a protecting group-free approach . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization has been reported, which proceeds smoothly with a broad substrate scope .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a bromine atom, which can be utilized for further chemical transformations. For example, 2-(azidomethyl)-5-bromobenzofuran serves as a useful intermediate for the preparation of a novel series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles . The presence of substituents on the benzofuran core, such as bromine, influences the reactivity and the possibility of undergoing various chemical reactions.

Chemical Reactions Analysis

Benzofuran derivatives can participate in a variety of chemical reactions. The bromine atom in these compounds is a reactive site that can be used for nucleophilic substitution reactions, as seen in the synthesis of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran and its subsequent reactions with nucleophiles to obtain various derivatives . Additionally, the bromine atom can facilitate cyclization reactions to form condensed systems, such as the synthesis of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines from 5-bromo-3-amino-2-benzofurancarboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by the substituents attached to the core structure. The introduction of bromine and fluorine atoms can affect the compound's polarity, boiling point, melting point, and solubility. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. The antimicrobial activities of benzofuran derivatives, such as those reported for 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, highlight the importance of understanding these properties in relation to biological activity .

Scientific Research Applications

Synthetic Chemistry Applications 5-Bromo-7-fluorobenzofuran serves as a crucial precursor in the synthesis of complex molecules. For instance, it has been utilized in the formation of 5-fluoromethylfurfural, showcasing its role in converting biomass-derived feedstock molecules into valuable furan compounds through exchange reactions with potassium bifluoride in the presence of crown ethers. This process demonstrates its significance in the development of new materials and chemicals from renewable resources (Chernyak et al., 2015).

Pharmacological Research In the realm of pharmacology, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. The creation of novel compounds from this chemical has led to the discovery of substances with potential antibacterial properties, contributing to the ongoing search for new antimicrobial agents. This includes the synthesis of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles and their evaluation against various bacterial strains, highlighting the compound's utility in developing new therapeutic agents (Sanjeeva et al., 2021).

Material Science In material science, the unique properties of this compound derivatives have been explored for their potential in creating advanced materials. The synthesis and characterization of silver N-heterocyclic carbene complexes derived from this compound, for example, have shown promising results in terms of their structural properties and potential applications in catalysis and material development. These complexes exhibited significant growth inhibitory effects against certain cancer cell lines, indicating their potential utility in biomedical applications as well (Liu et al., 2011).

Biochemical Analysis

Biochemical Properties

5-Bromo-7-fluorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This compound can also bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit the proliferation of cancer cells by interfering with cell signaling pathways that regulate cell growth and survival . Additionally, this compound may affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or directly binding to DNA, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and effectively inhibit cancer cell growth. At higher doses, this compound can cause toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism and energy production.

properties

IUPAC Name

5-bromo-7-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVACMAATHFELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622880
Record name 5-Bromo-7-fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

286836-04-2
Record name 5-Bromo-7-fluorobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286836-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-7-fluoro-1-benzofuran-2-carboxylic acid (1.274 mmol) in quinoline (2 mL) was treated with copper dust (0.236 mmol). The reaction was purged with nitrogen, sealed and irradiated in a microwave reactor at 230° C. for 60 min. The solution was diluted with ethyl acetate and was filtered through Celite. The filtrate was concentrated in vacuo, and the residue was purified by flash chromatography (hexanes) to provide the title compound as a clear oil (280 mg, 100% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.17 (d, J=2.02 Hz, 1H) 7.77 (d, J=1.77 Hz, 1H) 7.55 (dd, J=10.48, 1.64 Hz, 1H) 7.07 (dd, J=3.16, 2.15 Hz, 1H).
Quantity
1.274 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.236 mmol
Type
catalyst
Reaction Step One
Yield
100%

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